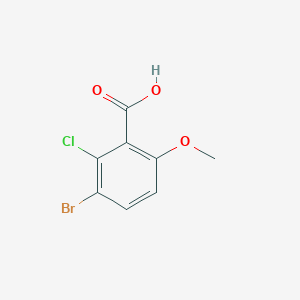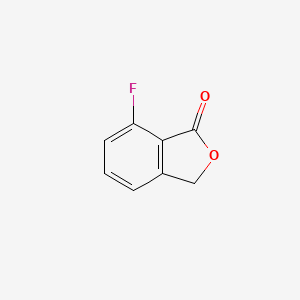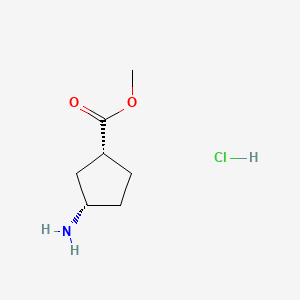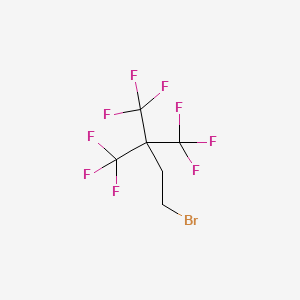
4-Bromo-1,1,1-trifluoro-2,2-bis(trifluoromethyl)butane
Overview
Description
4-Bromo-1,1,1-trifluoro-2,2-bis(trifluoromethyl)butane is a fluorinated organic compound with the molecular formula C6H4BrF9. It is characterized by the presence of bromine and multiple fluorine atoms, making it a compound of interest in various chemical applications due to its unique properties .
Preparation Methods
The synthesis of 4-Bromo-1,1,1-trifluoro-2,2-bis(trifluoromethyl)butane typically involves the introduction of bromine and trifluoromethyl groups into a butane backbone. One common method involves the reaction of a suitable butane derivative with bromine and trifluoromethylating agents under controlled conditions. Industrial production methods may involve the use of phase-transfer catalysts to enhance the efficiency of the reaction .
Chemical Reactions Analysis
4-Bromo-1,1,1-trifluoro-2,2-bis(trifluoromethyl)butane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Addition Reactions: The presence of multiple fluorine atoms can facilitate addition reactions with various electrophiles and nucleophiles
Common reagents used in these reactions include potassium hydroxide, tetrabutylammonium bromide, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Bromo-1,1,1-trifluoro-2,2-bis(trifluoromethyl)butane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine: The compound’s unique properties make it useful in the development of pharmaceuticals and other biologically active molecules.
Industry: It is employed in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 4-Bromo-1,1,1-trifluoro-2,2-bis(trifluoromethyl)butane involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of stable complexes or the modification of existing molecules, thereby exerting its effects. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
4-Bromo-1,1,1-trifluoro-2,2-bis(trifluoromethyl)butane can be compared with other similar compounds, such as:
- 4-Bromo-1,1,1-trifluorobutane
- 1,1,1-Trifluoro-2-butanone
- 1-Bromo-4-fluorobutane
- 6-Bromo-1,1,1-trifluorohexane
These compounds share similar structural features but differ in the number and position of bromine and fluorine atoms, which can affect their reactivity and applications. The uniqueness of this compound lies in its high degree of fluorination and the presence of both bromine and trifluoromethyl groups, which confer distinct chemical and physical properties .
Properties
IUPAC Name |
4-bromo-1,1,1-trifluoro-2,2-bis(trifluoromethyl)butane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF9/c7-2-1-3(4(8,9)10,5(11,12)13)6(14,15)16/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMVIYAHVLOMMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


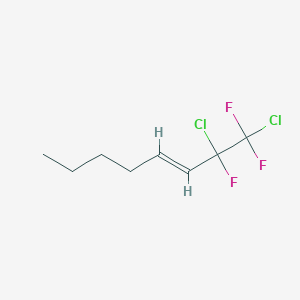
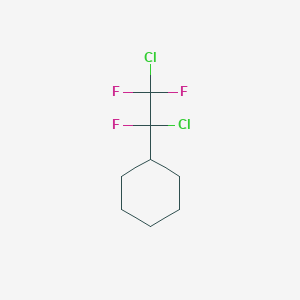
![2-Chloro-3-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine](/img/structure/B3040615.png)
![2,3-Dichloro-4-[2-(2,4-difluorophenyl)hydrazono]but-2-enoic acid](/img/structure/B3040617.png)
![2,3,3-trichloro-N-[6-(4-fluorophenoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B3040618.png)

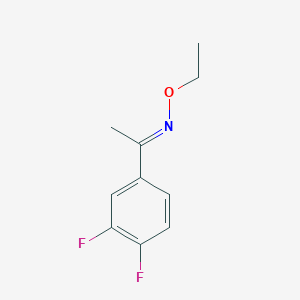
![4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3040622.png)
